![molecular formula C23H21N3O5S B6575147 2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1105207-64-4](/img/structure/B6575147.png)
2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
The compound “2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide” is a chemical compound with a molecular weight of 403.50 . It is a derivative of thieno[3,2-d]pyrimidine, which is an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains an acetamide group attached to the pyrimidine ring and a trimethoxyphenyl group attached to the nitrogen atom of the acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 403.50 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature.Scientific Research Applications
- Thieno[3,2-d]pyrimidines have been investigated for their antiviral properties. Some derivatives exhibit activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) . Carboxamide and thioamide-containing compounds have shown promise in this context.
- Due to a common phenolic structure, compounds related to our target molecule share antioxidant and free radical scavenging properties. These activities are crucial for combating oxidative stress and preventing cellular damage .
- Thieno[3,2-d]pyrimidines have been explored as potential anti-cancer agents. Their structural diversity allows for modifications that can enhance cytotoxicity against cancer cells .
- Researchers have investigated the anti-inflammatory properties of thieno[3,2-d]pyrimidines. These compounds may modulate inflammatory pathways and contribute to therapeutic strategies for inflammatory diseases .
- Although further studies are needed, some thieno[3,2-d]pyrimidine derivatives have shown promise as anti-arrhythmic agents. Their effects on ion channels and cardiac electrophysiology warrant exploration .
- Thieno[3,2-d]pyrimidines may influence vascular tone by promoting vasorelaxation. Understanding their mechanisms of action could lead to novel cardiovascular therapies .
Antiviral Activity
Antioxidant and Free Radical Scavenging
Anti-Cancer Potential
Anti-Inflammatory Effects
Anti-Arrhythmic Activity
Vasorelaxant Properties
Future Directions
properties
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-29-17-9-15(10-18(30-2)21(17)31-3)25-19(27)11-26-13-24-20-16(12-32-22(20)23(26)28)14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUZFHURFFRXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
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